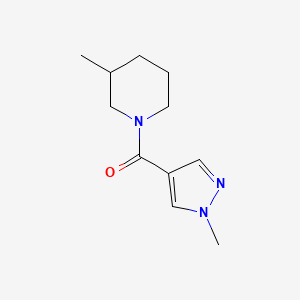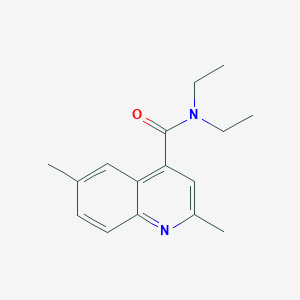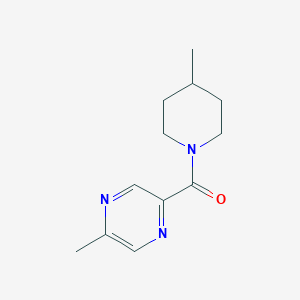
(3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone, also known as MDMB-2201, is a synthetic cannabinoid that has been used for scientific research purposes. It was first synthesized in 2012 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
(3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone acts as a potent agonist of the cannabinoid receptors CB1 and CB2. This activation results in a variety of physiological effects, including pain relief, anti-inflammatory effects, and changes in mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone are similar to those of other synthetic cannabinoids. These effects include changes in heart rate, blood pressure, body temperature, and respiratory rate. Additionally, (3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been shown to have analgesic and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone in scientific research is its potency and selectivity for the cannabinoid receptors. This allows for more precise and targeted studies of the endocannabinoid system. However, one of the limitations of using (3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone is its potential for abuse and dependence, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on (3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone. These include investigating its potential as a therapeutic agent for various medical conditions, such as chronic pain, inflammation, and cancer. Additionally, further studies are needed to better understand its mechanism of action and potential side effects. Finally, there is a need for more research on the long-term effects of (3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone use and its potential for abuse and dependence.
Synthesemethoden
(3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone is synthesized by combining 3-methylpiperidin-1-ylamine with 1-methylpyrazol-4-ylmethanone. The reaction is typically carried out using standard organic chemistry techniques, such as refluxing the reactants in an appropriate solvent and isolating the product by filtration or chromatography.
Wissenschaftliche Forschungsanwendungen
(3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been used in a variety of scientific studies to investigate its effects on the endocannabinoid system and its potential therapeutic applications. Some of the areas of research include its use as an analgesic, anti-inflammatory, and anti-cancer agent.
Eigenschaften
IUPAC Name |
(3-methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-4-3-5-14(7-9)11(15)10-6-12-13(2)8-10/h6,8-9H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWZNIUIVXDJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)

![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)

![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
![Ethyl 4-[(4-bromophenyl)sulfonylamino]butanoate](/img/structure/B7513639.png)
![4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)
![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)
![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)


![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)